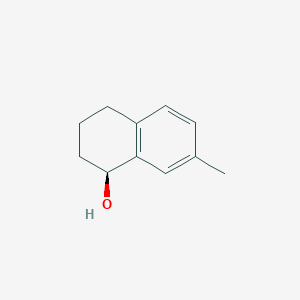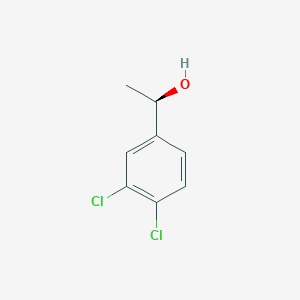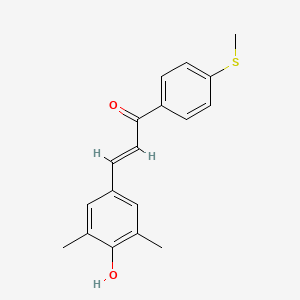
7-メチル-1,8-ナフチリジン-2-カルボン酸
概要
説明
7-Methyl-1,8-naphthyridine-2-carboxylic acid is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by a fused ring system containing nitrogen atoms at positions 1 and 8, with a carboxylic acid group at position 2 and a methyl group at position 7
科学的研究の応用
Chemistry: In chemistry, 7-Methyl-1,8-naphthyridine-2-carboxylic acid serves as a precursor for synthesizing more complex heterocyclic compounds. It is also used as a ligand in coordination chemistry due to its ability to bind to metal ions .
Biology and Medicine: This compound has shown potential in medicinal chemistry, particularly in the development of antibacterial and anticancer agents. Its structure allows for modifications that can enhance biological activity and selectivity .
Industry: In the industrial sector, 7-Methyl-1,8-naphthyridine-2-carboxylic acid is used in the production of dyes, pigments, and as an intermediate in the synthesis of various organic materials .
作用機序
Target of Action
The primary target of 7-Methyl-1,8-naphthyridine-2-carboxylic acid is bacterial DNA gyrase . This enzyme plays a crucial role in DNA replication, transcription, and repair in bacteria . The compound’s antibacterial activity is primarily against gram-negative bacteria, including Enterobacter species, Escherichia coli, Morganella Morganii, Proteus Mirabilis, Proteus vulgaris, and Providencia rettgeri .
Mode of Action
7-Methyl-1,8-naphthyridine-2-carboxylic acid interacts with its target by inhibiting the A subunit of bacterial DNA gyrase . This inhibition blocks DNA replication in susceptible bacteria . The compound’s active metabolite, hydroxynalidixic acid, binds strongly but reversibly to DNA, interfering with the synthesis of RNA and, consequently, with protein synthesis .
Biochemical Pathways
The inhibition of DNA gyrase by 7-Methyl-1,8-naphthyridine-2-carboxylic acid affects the DNA supercoiling process, which is essential for the transcription and replication of bacterial DNA . This disruption of the normal biochemical pathways leads to the cessation of bacterial growth and reproduction .
Pharmacokinetics
Similar compounds like nalidixic acid are rapidly absorbed from the gastrointestinal tract, partially metabolized in the liver, and rapidly excreted through the kidneys . The bioavailability of these compounds can be influenced by their ADME (Absorption, Distribution, Metabolism, and Excretion) properties .
Result of Action
The result of the action of 7-Methyl-1,8-naphthyridine-2-carboxylic acid is the inhibition of bacterial growth and reproduction . By blocking DNA replication, the compound prevents the bacteria from multiplying, leading to a decrease in the bacterial population .
生化学分析
Biochemical Properties
7-Methyl-1,8-naphthyridine-2-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including DNA gyrase and topoisomerase II, which are essential for DNA replication and transcription . The compound acts as an inhibitor of these enzymes, thereby interfering with the DNA synthesis process. Additionally, 7-Methyl-1,8-naphthyridine-2-carboxylic acid has been shown to bind with double-stranded DNA, altering its conformation and inhibiting its function .
Cellular Effects
The effects of 7-Methyl-1,8-naphthyridine-2-carboxylic acid on cellular processes are profound. It influences cell function by disrupting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to inhibit the growth of cancer cells by preventing DNA replication and inducing apoptosis . Furthermore, it affects the expression of genes involved in cell cycle regulation and apoptosis, leading to altered cellular metabolism and reduced cell proliferation .
Molecular Mechanism
At the molecular level, 7-Methyl-1,8-naphthyridine-2-carboxylic acid exerts its effects through several mechanisms. It binds to the active sites of DNA gyrase and topoisomerase II, inhibiting their activity and preventing DNA replication . The compound also interacts with DNA, causing conformational changes that hinder the binding of transcription factors and other regulatory proteins . These interactions result in the inhibition of gene expression and disruption of cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Methyl-1,8-naphthyridine-2-carboxylic acid have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light or high temperatures . Long-term studies have shown that prolonged exposure to 7-Methyl-1,8-naphthyridine-2-carboxylic acid can lead to cumulative effects on cellular function, including sustained inhibition of DNA replication and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of 7-Methyl-1,8-naphthyridine-2-carboxylic acid vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits bacterial and cancer cell growth . At higher doses, it can cause adverse effects such as toxic psychosis, convulsions, and increased intracranial pressure . These threshold effects highlight the importance of careful dosage regulation in therapeutic applications.
Metabolic Pathways
7-Methyl-1,8-naphthyridine-2-carboxylic acid is involved in several metabolic pathways. It is metabolized in the liver, where it undergoes conjugation to form inactive metabolites . The compound also interacts with various enzymes and cofactors, influencing metabolic flux and altering metabolite levels . These interactions can impact the overall metabolic balance within cells and tissues.
Transport and Distribution
The transport and distribution of 7-Methyl-1,8-naphthyridine-2-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation are influenced by factors such as cellular pH and the presence of binding proteins.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-1,8-naphthyridine-2-carboxylic acid typically involves multistep processes starting from readily available precursors. One common method includes the cyclization of appropriate pyridine derivatives. For instance, the reaction of 2-aminopyridine with methyl acetoacetate under acidic conditions can yield the desired naphthyridine core .
Industrial Production Methods: Industrial production often employs catalytic processes to enhance yield and efficiency. Metal-catalyzed reactions, such as those using palladium or iridium catalysts, are frequently utilized. These methods can involve the dehydrogenative coupling of pyridine derivatives in the presence of secondary alcohols .
化学反応の分析
Types of Reactions: 7-Methyl-1,8-naphthyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthyridine N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the naphthyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide, while nucleophilic substitutions often involve organolithium or Grignard reagents.
Major Products: The major products depend on the specific reaction conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce alcohols or aldehydes.
類似化合物との比較
1,8-Naphthyridine: Lacks the methyl and carboxylic acid groups, making it less versatile in chemical modifications.
7-Ethyl-1,8-naphthyridine-2-carboxylic acid: Similar structure but with an ethyl group instead of a methyl group, which can affect its reactivity and biological activity.
Quinolines: Similar heterocyclic structure but with different nitrogen atom positions, leading to distinct chemical and biological properties.
Uniqueness: 7-Methyl-1,8-naphthyridine-2-carboxylic acid is unique due to its specific substitution pattern, which allows for a diverse range of chemical reactions and applications. Its ability to act as a ligand and its potential in medicinal chemistry further distinguish it from other naphthyridine derivatives .
特性
IUPAC Name |
7-methyl-1,8-naphthyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c1-6-2-3-7-4-5-8(10(13)14)12-9(7)11-6/h2-5H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYRROODKCBUUFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC(=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[(2-Nitrophenyl)methyl]sulfanyl}pyrimidine](/img/structure/B1416554.png)
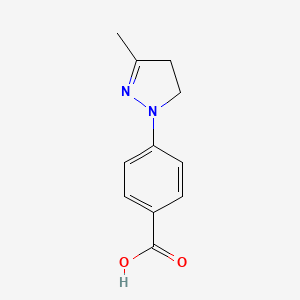
![6-Chloro-n-[(4-fluorophenyl)methyl]pyrazin-2-amine](/img/structure/B1416557.png)



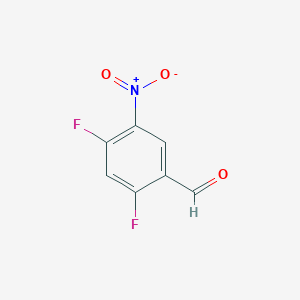

![2-[(5,7-dimethyl-2-oxo-2H-chromen-3-yl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B1416568.png)
